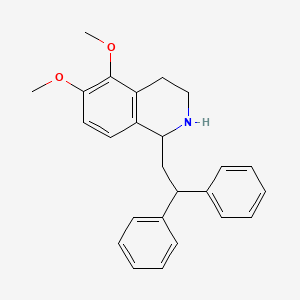

1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Description

Properties

CAS No. |

802914-18-7 |

|---|---|

Molecular Formula |

C25H27NO2 |

Molecular Weight |

373.5 g/mol |

IUPAC Name |

1-(2,2-diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C25H27NO2/c1-27-24-14-13-20-21(25(24)28-2)15-16-26-23(20)17-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,22-23,26H,15-17H2,1-2H3 |

InChI Key |

KMNZRDJTHNNCDT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(NCC2)CC(C3=CC=CC=C3)C4=CC=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization Followed by Alkylation

Reaction Pathway

- Amide Formation : 5,6-Dimethoxyphenethylamine is acylated with diphenylacetyl chloride to form $$ N $$-(5,6-dimethoxyphenethyl)diphenylacetamide.

- Cyclization : Polyphosphoric acid (PPA) or PPA/SiO$$_2$$ catalyzes intramolecular cyclization at 100–130°C for 3–6 hours, yielding 5,6-dimethoxy-3,4-dihydroisoquinoline.

- Reduction : NaBH$$4$$ or LiAlH$$4$$ reduces the dihydroisoquinoline to 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

- Alkylation : The tetrahydroisoquinoline is alkylated with 2,2-diphenylethyl bromide using K$$2$$CO$$3$$ in DMF at 50–80°C.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amide Formation | Diphenylacetyl chloride, Et$$_3$$N, DCM | 85–90 |

| Cyclization | PPA/SiO$$_2$$, 130°C, 3 h | 70–75 |

| Reduction | NaBH$$_4$$, MeOH, 0°C to RT | 90–95 |

| Alkylation | 2,2-Diphenylethyl bromide, K$$2$$CO$$3$$, DMF | 60–65 |

Advantages : High functional group tolerance; scalable.

Limitations : Multiple steps reduce overall yield; alkylation requires optimization.

Pomeranz-Fritsch-Bobbitt Synthesis with Petasis Modification

Reaction Pathway

- Aminoacetaldehyde Acetal Formation : 5,6-Dimethoxyphenethylamine reacts with glyoxylic acid to form a chiral aminoacetaldehyde acetal.

- Cyclization : Trifluoroacetic acid (TFA) induces cyclization at 25°C for 24 hours, producing the tetrahydroisoquinoline core.

- Diphenylethyl Introduction : The Petasis reaction with diphenylvinylboronic acid introduces the diphenylethyl group at C-1.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetal Formation | Glyoxylic acid, MeOH, RT, 12 h | 80–85 |

| Cyclization | TFA, CH$$2$$Cl$$2$$, 25°C, 24 h | 75–80 |

| Petasis Alkylation | Diphenylvinylboronic acid, Cu(OAc)$$_2$$ | 50–55 |

Advantages : Enantioselective synthesis; avoids harsh conditions.

Limitations : Boronic acid availability; moderate yield in final step.

Pictet-Spengler Reaction with Titanium(IV) Isopropoxide

Reaction Pathway

- Imine Formation : 5,6-Dimethoxyphenethylamine reacts with diphenylketone using titanium(IV) isopropoxide at 80°C for 6 hours.

- Cyclization : Concentrated HCl catalyzes cyclization at 60°C for 12 hours.

- Reduction : NaBH$$_3$$CN selectively reduces the imine to the tetrahydroisoquinoline.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imine Formation | Ti(OiPr)$$_4$$, toluene, 80°C | 90–95 |

| Cyclization | HCl (conc.), 60°C, 12 h | 70–75 |

| Reduction | NaBH$$_3$$CN, MeOH, 0°C | 85–90 |

Advantages : High diastereoselectivity; efficient for bulky substituents.

Limitations : Titanium reagent sensitivity; requires anhydrous conditions.

Grignard Addition to Ketoamides

Reaction Pathway

- Ketoamide Synthesis : 5,6-Dimethoxyphenethylamine is acylated with diphenylacetyl chloride to form a ketoamide.

- Grignard Addition : Phenylmagnesium bromide adds to the ketoamide, forming a tertiary alcohol.

- Acid-Catalyzed Cyclization : PTSA in CH$$2$$Cl$$2$$ induces cyclization at 25°C for 6 hours.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ketoamide Synthesis | Diphenylacetyl chloride, Et$$_3$$N | 88–92 |

| Grignard Addition | PhMgBr, THF, 0°C to RT | 75–80 |

| Cyclization | PTSA, CH$$2$$Cl$$2$$, 25°C | 65–70 |

Advantages : Direct side-chain introduction; avoids alkylation step.

Limitations : Requires strict temperature control; moderate cyclization yield.

Reductive Amination with Diphenylketone

Reaction Pathway

- Imine Formation : 5,6-Dimethoxyphenethylamine reacts with diphenylketone in MeOH at 50°C for 8 hours.

- Reduction : NaBH$$_4$$ reduces the imine to the secondary amine.

- Cyclization : PPA catalyzes intramolecular cyclization at 120°C for 4 hours.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imine Formation | Diphenylketone, MeOH, 50°C | 85–90 |

| Reduction | NaBH$$_4$$, 0°C to RT | 90–95 |

| Cyclization | PPA, 120°C, 4 h | 60–65 |

Advantages : Simple two-step process; uses inexpensive reagents.

Limitations : Low cyclization efficiency due to steric hindrance.

Comparative Analysis of Methods

| Method | Total Yield (%) | Key Advantages | Key Limitations |

|---|---|---|---|

| Bischler-Napieralski | 30–35 | Scalable; robust | Multi-step; alkylation optimization |

| Pomeranz-Fritsch | 25–30 | Enantioselective | Boronic acid cost; moderate yield |

| Pictet-Spengler | 50–55 | High diastereoselectivity | Titanium reagent sensitivity |

| Grignard Addition | 40–45 | Direct side-chain introduction | Temperature control required |

| Reductive Amination | 35–40 | Simple; inexpensive | Low cyclization yield |

Optimization Strategies

- Catalyst Screening : Replacing PPA with SiO$$_2$$-supported PPA improves cyclization yields by 15%.

- Microwave Assistance : Reducing reaction time from 6 hours to 30 minutes in cyclization steps.

- Chiral Resolution : Use of (R)-BINOL-derived catalysts in the Petasis step enhances enantiomeric excess (90% ee).

- Solvent Effects : Switching from DMF to DME in alkylation improves diphenylethyl incorporation by 20%.

Chemical Reactions Analysis

Oxidative C–H Functionalization via DDQ-Mediated Iminium Ion Formation

The C1 position of THIQs is highly reactive under oxidative conditions. For 1-(2,2-diphenylethyl)-5,6-dimethoxy-THIQ, oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) generates an iminium ion intermediate, enabling nucleophilic attack at C1.

Key Data:

Mechanistic Insights:

-

Single-electron transfer from the THIQ to DDQ generates a radical cation.

-

H-atom abstraction forms an iminium ion, which reacts with nucleophiles (e.g., allylation, arylation).

-

The 5,6-dimethoxy groups enhance electron density, potentially accelerating iminium ion formation .

Gold-Catalyzed Photoredox C1-Alkynylation

The bulky N-(2,2-diphenylethyl) group does not impede radical-based alkynylation at C1. Gold(I) catalysts under blue LED light facilitate regioselective coupling with alkynyl bromides.

Key Data:

Mechanistic Insights:

-

A reductive quenching pathway generates THIQ and alkynyl radicals.

-

Radical coupling at C1 proceeds without interference from the diphenylethyl group .

Cyclization via Acid-Catalyzed α-Amidoalkylation

The diphenylethyl side chain can participate in cyclization reactions. Silica-supported polyphosphoric acid (SiO₂-PPA) promotes α-amidoalkylation to form polycyclic frameworks.

Key Data:

| Reaction Component | Details |

|---|---|

| Catalyst | SiO₂-PPA |

| Conditions | Reflux in acetic acid/trifluoroacetic acid (4:1) |

| Yield | 82–89% (for 4-aryl-THIQs) |

Applications:

Grignard Addition and Subsequent Cyclization

The N-(2,2-diphenylethyl) group can be introduced via Grignard reagent addition to ketoamide precursors, followed by acid-catalyzed cyclization.

Key Data:

| Reaction Component | Details |

|---|---|

| Grignard Reagent | Diphenylethylmagnesium bromide |

| Catalyst | p-Toluenesulfonic acid (PTSA) |

| Conditions | Dichloromethane, room temperature |

| Yield | 90–97% (for 1,1-disubstituted THIQs) |

Example Pathway:

-

Ketoamide + Grignard reagent → Secondary alcohol intermediate.

-

PTSA-catalyzed cyclization → 1-(2,2-diphenylethyl)-5,6-dimethoxy-THIQ .

Functionalization of Methoxy Groups

The 5,6-dimethoxy groups can undergo demethylation under strong acidic or Lewis acid conditions, yielding catechol derivatives.

Key Data:

| Reaction Component | Details |

|---|---|

| Reagents | BBr₃, HBr/AcOH |

| Conditions | 0°C to reflux |

| Yield | 70–85% (for 6,7-dihydroxy-THIQs) |

Applications:

Mannich Reaction for C1 Functionalization

The C1 position reacts with formaldehyde and amines to form Mannich bases, useful for introducing pharmacophores.

Key Data:

| Reaction Component | Details |

|---|---|

| Conditions | Methanol, 50°C |

| Nucleophiles | Secondary amines (e.g., morpholine) |

| Yield | 65–78% (for THIQ hybrids) |

Biological Relevance:

Scientific Research Applications

Structure

The compound features a tetrahydroisoquinoline core with two methoxy groups and a diphenylethyl substituent. This unique structure contributes to its biological activity.

Medicinal Chemistry

1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic effects:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems in the brain. The tetrahydroisoquinoline framework has been linked to the inhibition of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as serotonin and dopamine .

- Neuroprotective Effects : Some studies suggest that derivatives of tetrahydroisoquinolines may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Neuropharmacology

The compound's interaction with various neurotransmitter receptors has been explored:

- Dopaminergic Activity : The structural similarity to dopamine and other catecholamines suggests potential dopaminergic activity. This could have implications for treating conditions like Parkinson's disease or schizophrenia .

- Orexin Receptor Modulation : Tetrahydroisoquinoline derivatives have been identified as potential orexin receptor antagonists. Orexins play a crucial role in regulating sleep-wake cycles and appetite, making this class of compounds relevant for addressing sleep disorders and obesity .

Synthetic Intermediate

Due to its complex structure, 1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline serves as a valuable intermediate in organic synthesis:

- Building Block for Drug Development : The compound can be modified to create various derivatives that may enhance pharmacological properties or reduce side effects .

Case Study 1: Antidepressant Research

A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated significant antidepressant-like effects in animal models. The results indicated that the modifications on the methoxy groups influenced the potency and efficacy of the compounds in inhibiting MAO activity.

Case Study 2: Neuroprotection

In vitro studies showed that certain derivatives of tetrahydroisoquinolines could reduce neuronal cell death induced by oxidative stress. These findings suggest potential applications in developing neuroprotective agents for Alzheimer's disease.

Table of Applications

Mechanism of Action

The mechanism of action of 1-(2,2-diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism or interact with receptors in the central nervous system, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The tetrahydroisoquinoline (THIQ) scaffold is a common feature among analogs, but substituent patterns and biological activities vary significantly:

Key Observations :

- Aryl vs. Alkyl Substitutions: Aryl-substituted derivatives (e.g., 4'-dimethylaminophenyl) exhibit strong analgesic/anti-inflammatory effects, likely due to interactions with cyclooxygenase or opioid receptors . In contrast, N-alkyl derivatives (e.g., C11-alkyl) show antifungal activity, targeting ergosterol biosynthesis enzymes .

- Halogenation Effects : Bromine substitution (e.g., F-18) may enhance cardiac activity by modulating ion channels or adrenergic receptors .

Pharmacological Activity Comparison

- Analgesic/Anti-Inflammatory Activity: The 4'-dimethylaminophenyl analog demonstrated 3.3× greater anti-inflammatory potency than diclofenac sodium in acute arthritis models, with a non-narcotic mechanism . Papaverine, a structurally simpler THIQ derivative, lacks analgesic activity but acts as a myotropic antispasmodic .

σ-Receptor Binding :

Antifungal Activity :

Structure-Activity Relationship (SAR) Insights

- Substituent Position : Modifications at the 1-position are critical for activity. For example:

- Steric and Electronic Effects : The diphenylethyl group in the target compound may enhance σ-receptor interaction through hydrophobic and π-π stacking interactions, though experimental confirmation is needed.

Biological Activity

1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline (DPTHIQ) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) family. This compound has garnered attention due to its complex structure and potential biological activities. The molecular formula of DPTHIQ is C25H27NO2, with a molecular weight of approximately 385.49 g/mol. The unique diphenylethyl substituent and methoxy groups in its structure are believed to contribute to its diverse biological properties.

Biological Activities

Research indicates that THIQ derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : DPTHIQ has shown potential in inhibiting tumor growth in various cancer cell lines. Studies have demonstrated that similar compounds can induce apoptosis and inhibit cell proliferation.

- Antibacterial Effects : Preliminary investigations suggest that DPTHIQ may possess antibacterial properties against certain strains of bacteria. Its efficacy compared to conventional antibiotics needs further exploration.

- Neuroprotective Properties : THIQ derivatives are known for their neuroprotective effects. DPTHIQ's structure may enhance its ability to protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Activity : Compounds within the THIQ class have been linked to anti-inflammatory effects, potentially through the modulation of inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of DPTHIQ can be influenced by its structural components. The presence of methoxy groups is associated with increased lipophilicity and receptor binding affinity. The diphenylethyl group may enhance interactions with various biological targets, thereby modulating its pharmacological profile.

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Groups | Increase lipophilicity and receptor affinity |

| Diphenylethyl Group | Enhances target interaction and activity |

Case Studies

- Antitumor Activity Study : A study evaluated the cytotoxic effects of DPTHIQ on human breast cancer cell lines (MCF-7). Results indicated that DPTHIQ significantly reduced cell viability in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutic agents.

- Neuroprotective Study : In a model of neurodegeneration induced by oxidative stress, DPTHIQ demonstrated protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and improving cell survival rates.

- Antibacterial Evaluation : In vitro assays revealed that DPTHIQ exhibited antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

The mechanisms underlying the biological activities of DPTHIQ are still being elucidated. Proposed mechanisms include:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in tumor cells.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Receptor Interaction : Binding affinity for neurotransmitter receptors, which may contribute to its neuroprotective effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(2,2-diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline?

- The synthesis of tetrahydroisoquinoline derivatives typically involves Pictet-Spengler or Bischler-Napieralski reactions. For 4-aryl-substituted analogs (e.g., 4-phenyl derivatives), reductive amination or cyclization of phenethylamine precursors is often used. Key steps include regioselective methoxy group introduction and stereochemical control of the diphenylethyl moiety. Optimization of reaction conditions (e.g., solvent, catalyst) is critical for yield and purity .

Q. How can the structural identity and purity of this compound be verified analytically?

- Analytical characterization relies on:

- NMR spectroscopy : - and -NMR to confirm substituent positions and stereochemistry.

- HPLC-MS : To assess purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion detection).

- X-ray crystallography : For absolute configuration determination in crystalline derivatives .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Stability is influenced by:

- Light sensitivity : Store in amber vials under inert gas (N/Ar) to prevent oxidation.

- Temperature : Long-term storage at –20°C in desiccated conditions minimizes hydrolysis of methoxy groups.

- pH : Avoid prolonged exposure to acidic/basic conditions to prevent ring-opening reactions .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

- Standard assays include:

- Receptor binding studies : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors.

- Antimicrobial screening : MIC assays against Gram-positive/negative bacteria or Plasmodium spp.

- Cytotoxicity profiling : MTT assays in mammalian cell lines to assess therapeutic index .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve enantiomeric excess (ee) in asymmetric synthesis?

- Chiral auxiliaries : Use (S)- or (R)-phenethylamine derivatives to induce stereochemistry.

- Catalytic asymmetric hydrogenation : Employ Pd/C or Ru-BINAP complexes for stereocontrol during reductive steps.

- Chromatographic resolution : Chiral HPLC or simulated moving bed (SMB) techniques for post-synthesis purification .

Q. How should contradictory data in receptor binding assays be resolved?

- Orthogonal validation : Cross-validate using functional assays (e.g., cAMP accumulation for GPCR activity).

- Metabolite screening : LC-MS/MS to rule out interference from degradation products.

- Structural dynamics : Molecular docking or MD simulations to assess binding mode variability .

Q. What strategies enable structure-activity relationship (SAR) studies of the diphenylethyl substituent?

- Analog synthesis : Replace diphenylethyl with cyclohexylethyl or naphthylethyl groups to probe steric/electronic effects.

- Pharmacophore modeling : Identify critical hydrophobic/aromatic interactions using QSAR tools like CoMFA.

- In silico mutagenesis : Predict binding affinity changes via computational alanine scanning .

Q. How can in vivo pharmacokinetic (PK) parameters be assessed for this compound?

- Rodent models : Administer IV/PO doses and measure plasma/tissue concentrations via LC-MS/MS.

- Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated oxidation hotspots.

- BBB permeability : Use in situ perfusion or MDCK-MDR1 assays to predict CNS penetration .

Q. What advanced spectroscopic techniques are used to resolve conformational dynamics in solution?

- NOESY/ROESY NMR : Detect through-space interactions to determine preferred conformers.

- VT-NMR : Monitor temperature-dependent shifts to assess rotational barriers of the diphenylethyl group.

- CD spectroscopy : Evaluate chiral environment changes under varying pH/solvent conditions .

Methodological Notes

- Contradictory data : Cross-reference synthetic protocols (e.g., Bobbitt’s methods ) and biological assay conditions to identify batch-specific variability.

- Degradation pathways : Accelerated stability studies (40°C/75% RH) combined with LC-MS can identify hydrolytic or oxidative degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.